N-[(1R,2S)-2-Cyanocyclopentyl]butanamide
Description
Such derivatives are often explored in medicinal chemistry for their stereochemical and functional group interactions, particularly in enzyme inhibition or receptor binding. However, without explicit data from the evidence, further elaboration on its specific properties or applications is speculative.
Structure
3D Structure
Properties
CAS No. |
874293-86-4 |
|---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
N-[(1R,2S)-2-cyanocyclopentyl]butanamide |
InChI |
InChI=1S/C10H16N2O/c1-2-4-10(13)12-9-6-3-5-8(9)7-11/h8-9H,2-6H2,1H3,(H,12,13)/t8-,9-/m1/s1 |
InChI Key |
FCWLFEXSDXNCPN-RKDXNWHRSA-N |
Isomeric SMILES |
CCCC(=O)N[C@@H]1CCC[C@@H]1C#N |
Canonical SMILES |
CCCC(=O)NC1CCCC1C#N |
Origin of Product |
United States |
Preparation Methods
Method 1: Synthesis via Acylation
This method involves the acylation of 1-aminocyclopentane carbonitrile with valeryl chloride.
Step 1: React 1-aminocyclopentane carbonitrile with valeryl chloride in the presence of a base (e.g., triethylamine) to facilitate the nucleophilic acyl substitution.
Step 2: Purify the resulting product through recrystallization or chromatography.
Yield and Purity:
This method typically provides high yields (>80%) and good purity levels, making it a favorable route for industrial applications.
Method 2: Strecker Synthesis
The Strecker synthesis can also be adapted for the preparation of amides from aldehydes.
Step 1: Start with propionic aldehyde as a raw material.
Step 2: React it with ammonium cyanide to introduce the cyano group, followed by hydrolysis to yield the desired amide.
Yield and Purity:
This method can be less efficient due to potential side reactions and typically results in lower yields (around 60-70%).
Method 3: Direct Amination
A more direct approach involves the amination of butyric acid derivatives.
Step 1: Convert butyric acid into its corresponding acyl chloride using thionyl chloride.
Step 2: Perform an amination reaction with ammonia or an amine under controlled conditions to yield N-[(1R,2S)-2-Cyanocyclopentyl]butanamide.
Yield and Purity:
This method has shown moderate yields (70-75%) but is advantageous due to its straightforwardness and fewer steps involved.
| Method | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Acylation | >80 | High | High efficiency, straightforward | Requires careful handling of reagents |
| Strecker Synthesis | 60-70 | Moderate | Simple reaction conditions | Lower yields, potential side reactions |
| Direct Amination | 70-75 | Moderate | Fewer steps involved | Requires conversion to acyl chloride |
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2S)-2-Cyanocyclopentyl]butanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides or esters.
Scientific Research Applications
N-[(1R,2S)-2-Cyanocyclopentyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-[(1R,2S)-2-Cyanocyclopentyl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
While the target compound is absent from the evidence, the catalog lists several structurally related amides and cyclopentane/cyclohexane derivatives. Below is a comparative analysis based on substituents, stereochemistry, and physicochemical properties:
Table 1: Key Compounds from Evidence
Key Comparison Points
Cycloalkane Backbone: The target compound features a cyclopentane ring, similar to cis-2-Amino-1-cyclopentanecarboxamide (CAS 135053-11-1) and the aminocyclopentanecarboxylic acids (CAS 71830-08-5/71830-07-4). These compounds exhibit stereospecific interactions due to their rigid cyclic structures . In contrast, compounds like CAS 479423-21-7 and 860994-58-7 use a cyclohexane backbone, which may confer different steric and conformational properties .
Functional Groups: The cyano group in the target compound is distinct from the amino or carboxylic acid groups in the listed analogs. Cyano groups are electron-withdrawing and may enhance metabolic stability compared to amines, which are prone to oxidation . Thiourea-containing compounds (e.g., CAS 479423-21-7 and 860994-58-7) are often used in hydrogen-bonding interactions, while the target compound’s amide group could offer similar but less polar interactions .
Stereochemical Complexity: The (1R,2S) configuration of the target compound’s cyclopentane ring may influence binding affinity compared to the (1R,3S) or (1S,3R) configurations in the aminocyclopentanecarboxylic acids (CAS 71830-08-5/71830-07-4). These isomers show distinct melting points (172.1°C vs. 192°C), highlighting the role of stereochemistry in physicochemical stability .
Price and Accessibility :
- The listed compounds range from ¥28,000 to ¥49,700, with higher costs associated with stereochemical purity (e.g., 98% optical purity in CAS 71830-08-5). The target compound’s synthesis cost might align with these values, depending on its synthetic complexity .
Limitations of the Analysis
The evidence lacks direct data on "N-[(1R,2S)-2-Cyanocyclopentyl]butanamide," including its solubility, stability, or biological activity. Further experimental studies or additional sources are required for a definitive analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
